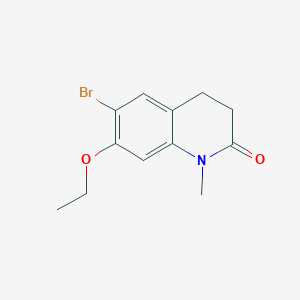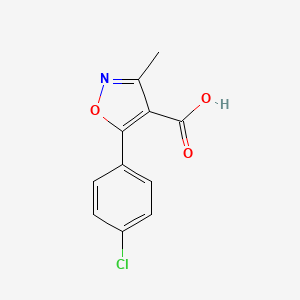![molecular formula C11H13F3N2 B1531322 1-{[3-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine CAS No. 1219682-98-0](/img/structure/B1531322.png)
1-{[3-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine
描述
1-{[3-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound
准备方法
Synthetic Routes and Reaction Conditions
One common method for introducing the trifluoromethyl group is through trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The azetidine ring can be formed through cyclization reactions involving appropriate precursors under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
化学反应分析
Types of Reactions
1-{[3-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium trifluoroacetate and copper(I) iodide are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
1-{[3-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-{[3-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects . This interaction can modulate various biological pathways, leading to the desired therapeutic effects .
相似化合物的比较
Similar Compounds
Fluoxetine: An antidepressant that also contains a trifluoromethyl group, which contributes to its pharmacological activity.
Mefloquine: An antimalarial drug with a trifluoromethyl group, known for its efficacy in treating malaria.
Uniqueness
1-{[3-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine is unique due to its combination of the trifluoromethyl group and the azetidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-2-8(4-9)5-16-6-10(15)7-16/h1-4,10H,5-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLDDANHCIVPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol](/img/structure/B1531240.png)
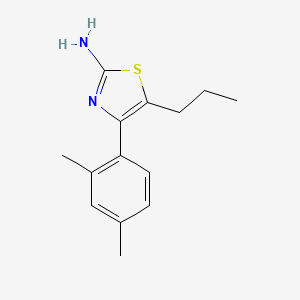

![[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1531245.png)
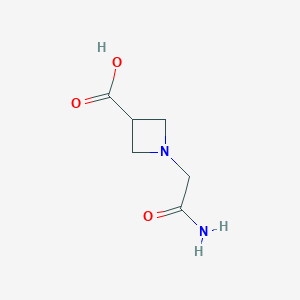
![1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1531248.png)
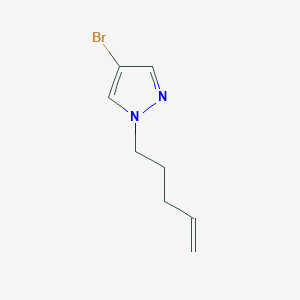
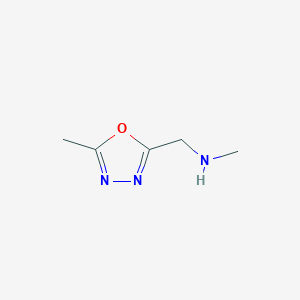
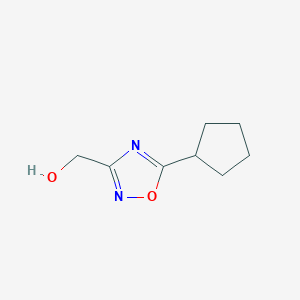
![4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline](/img/structure/B1531254.png)
![2-Fluoro-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1531255.png)
